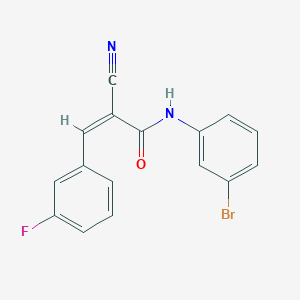
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFA is a small molecule inhibitor that targets the Golgi complex and has been found to have a wide range of biological activities.
Mecanismo De Acción
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide works by inhibiting the function of the Golgi complex. The Golgi complex is responsible for the processing and sorting of proteins and lipids, and N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide disrupts this process by preventing the formation of transport vesicles. This disruption leads to the accumulation of proteins and lipids in the Golgi complex, which can be visualized using fluorescence microscopy.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to have a wide range of biochemical and physiological effects. In addition to its effects on cellular trafficking and secretion, N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has also been found to inhibit the activity of some enzymes, such as protein kinase C and phospholipase D. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has also been found to induce apoptosis in some cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is its specificity. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide targets the Golgi complex and has minimal effects on other cellular structures. This specificity allows researchers to study the function of the Golgi complex in a controlled manner. However, one of the limitations of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is its toxicity. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to be toxic to some cell types at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are many future directions for the study of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide. One potential application is in the development of new cancer therapies. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to induce apoptosis in some cancer cell types, and further research could lead to the development of new cancer treatments. Additionally, N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide could be used in the study of other cellular processes, such as autophagy and endocytosis. Overall, N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is a promising compound with many potential applications in the scientific community.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide involves the reaction of 3-bromoaniline and 3-fluorobenzaldehyde in the presence of sodium hydroxide and acetic anhydride. The resulting product is then reacted with acryloyl chloride to yield N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide. The synthesis of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is a relatively straightforward process and can be carried out in a laboratory setting using standard techniques.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been extensively studied in the scientific community and has been found to have a wide range of biological activities. One of the primary applications of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is in the study of cellular trafficking and secretion. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to disrupt the function of the Golgi complex, which is responsible for the processing and sorting of proteins and lipids. This disruption can be used to study the mechanisms of cellular trafficking and secretion.
Propiedades
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O/c17-13-4-2-6-15(9-13)20-16(21)12(10-19)7-11-3-1-5-14(18)8-11/h1-9H,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLNQHONCCUSP-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)

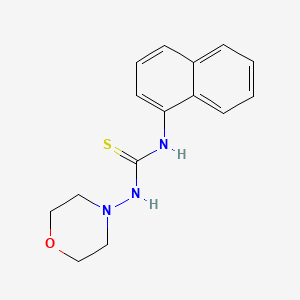
![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
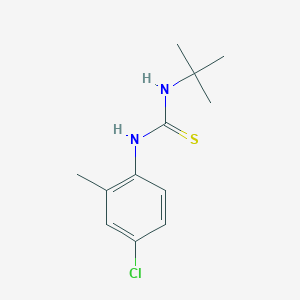

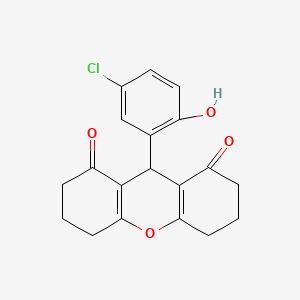
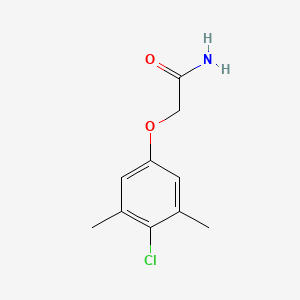

![methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5778500.png)
![9-(methylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5778505.png)